

# MES Hydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *MES hydrate*

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An in-depth examination of the chemical properties, structure, and applications of 2-(N-morpholino)ethanesulfonic acid hydrate (**MES hydrate**), a pivotal buffering agent in scientific research and pharmaceutical development.

## Introduction

2-(N-morpholino)ethanesulfonic acid, commonly known as MES, is a zwitterionic buffer that has become indispensable in a myriad of biological and biochemical applications.[1][2][3] Developed by Norman Good and his colleagues in the 1960s, MES was designed to be a superior buffering agent for biological research, exhibiting key characteristics such as high water solubility, minimal interaction with biological components, and a pKa near physiological pH.[4][5][6] This guide provides a detailed overview of the chemical properties and structure of **MES hydrate**, with a focus on its utility for researchers, scientists, and professionals in drug development.

## Chemical Properties

**MES hydrate** is a white crystalline powder known for its stability and compatibility with a wide range of experimental systems.[7] Its zwitterionic nature, conferred by the presence of both a sulfonic acid group and a morpholino ring, is central to its function as a buffer.

## Physicochemical Data

A summary of the key quantitative properties of **MES hydrate** is presented in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO <sub>4</sub> S·xH <sub>2</sub> O	[7]
Molecular Weight	195.24 g/mol (anhydrous)	[4]
pKa (at 25 °C)	6.1	[1][4]
Effective pH Range	5.5 - 6.7	[1][4]
Melting Point	Decomposes above 300 °C	
Solubility in Water	Highly soluble	[1][4]
UV Absorbance (0.5M in H <sub>2</sub> O)	λ: 260 nm Amax: 0.025	[1]
λ: 280 nm Amax: 0.020	[1]	
Metal Ion Binding	Minimal	[4][5]

## Structure

The molecular structure of MES consists of a morpholine ring attached to an ethanesulfonic acid group. This unique combination of a weakly basic tertiary amine and a strongly acidic sulfonic acid group results in its zwitterionic character at neutral pH.

## Crystalline Structure

While **MES hydrate** is widely used, detailed crystallographic data, including space group and unit cell dimensions, are not readily available in publicly accessible databases. Spectroscopic and physical data confirm its crystalline nature.

## Experimental Protocols

The utility of **MES hydrate** is best understood through its application in various experimental settings. Below are detailed methodologies for the preparation and use of MES buffers in common laboratory procedures.

## Preparation of a 0.1 M MES Buffer Solution

This protocol outlines the steps to prepare a 0.1 M MES buffer solution, which can be adjusted to the desired pH.

Materials:

- **MES hydrate** (or MES free acid)
- Deionized water
- Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment
- pH meter
- Volumetric flask
- Stir plate and stir bar

Procedure:

- **Weighing:** For a 1 L solution, weigh out the appropriate amount of **MES hydrate**. The exact weight will depend on the degree of hydration. For MES monohydrate (MW: 213.25 g/mol), use 21.33 g. For the free acid (MW: 195.24 g/mol), use 19.52 g.
- **Dissolving:** Add the weighed MES to a beaker containing approximately 800 mL of deionized water. Place a stir bar in the beaker and stir on a stir plate until the MES is completely dissolved.
- **pH Adjustment:** Calibrate the pH meter. While stirring, slowly add a solution of NaOH (e.g., 1 M) to raise the pH or HCl to lower the pH until the desired value within the buffering range of MES (5.5-6.7) is reached.
- **Final Volume:** Transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to bring the final volume to the 1 L mark.

- **Sterilization (Optional):** For applications in cell culture or other sterile procedures, the buffer solution can be sterilized by filtration through a 0.22  $\mu\text{m}$  filter.

## Use of MES Buffer in Protein Crystallization

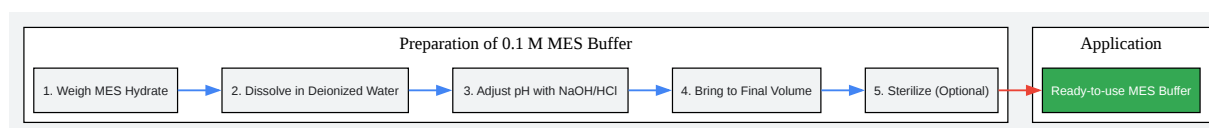
MES buffer is frequently employed in protein crystallization due to its low ionic strength and minimal interference with protein structure.

Methodology:

- **Protein Preparation:** The protein of interest is purified and concentrated in a suitable low-salt buffer.
- **Crystallization Screen Setup:** MES buffer is included as a component in crystallization screening solutions at various concentrations (typically 50-100 mM) and pH values within its buffering range.
- **Vapor Diffusion:** In a typical hanging-drop or sitting-drop vapor diffusion experiment, a small volume of the protein solution is mixed with an equal volume of the crystallization solution containing MES buffer. This drop is then equilibrated against a larger reservoir of the crystallization solution.
- **Crystal Growth:** The setup is incubated under controlled temperature conditions, and crystal growth is monitored over time. The stable pH provided by the MES buffer is crucial for reproducible crystal formation.

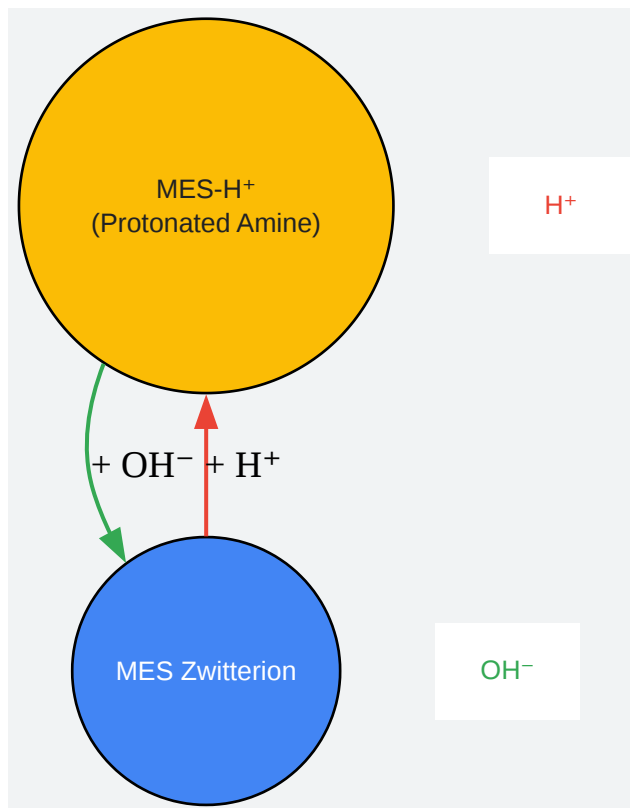
## Visualizing Workflows and Concepts

To further elucidate the role and preparation of **MES hydrate**, the following diagrams are provided.



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### MES Buffer Preparation Workflow



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### MES Buffering Equilibrium

## Applications in Drug Development

The properties of MES make it a valuable tool in various stages of drug development.

- **Formulation Stability:** MES is used to maintain a stable pH in pharmaceutical formulations, which is critical for the solubility, stability, and efficacy of active pharmaceutical ingredients (APIs).
- **In Vitro Assays:** Its biological compatibility and low interference make it an ideal buffer for a wide range of in vitro assays, including enzyme kinetics and cell-based studies, which are essential for drug screening and characterization.[8]

- **Protein-Based Therapeutics:** For protein-based drugs, maintaining a specific pH is crucial for stability and to prevent aggregation. MES is often used in the formulation of these therapeutics.

## Conclusion

**MES hydrate** is a versatile and reliable buffering agent with well-characterized chemical properties that make it suitable for a broad spectrum of applications in research and drug development. Its ability to maintain a stable pH in the physiological range, coupled with its minimal interaction with biological molecules, ensures its continued importance in the scientific community. The detailed protocols and conceptual diagrams provided in this guide serve as a practical resource for scientists and researchers leveraging the unique advantages of MES in their work.

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- To cite this document: BenchChem. [MES Hydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF].

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